Product packaging for 7-Chloro-2-(trifluoromethyl)quinoline(Cat. No.:CAS No. 176722-70-6)

7-Chloro-2-(trifluoromethyl)quinoline

Cat. No.: B063325
CAS No.: 176722-70-6
M. Wt: 231.6 g/mol
InChI Key: LHHRZPSINYXZPX-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)quinoline (CAS 83183-56-6) is a versatile quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 10 H 5 ClF 3 N and a molecular weight of 231.60, serves as a valuable synthon for constructing more complex molecular architectures. The core quinoline scaffold, particularly when substituted with electron-withdrawing groups like chlorine and trifluoromethyl, is a privileged structure in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group is a key feature, as it is known to enhance metabolic stability, membrane permeability, and overall bioavailability in bioactive molecules . The chlorine atom at the 7-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse structure-activity relationships. This compound is presented as a solid and is characterized by its specific SMILES code: FC(C1=CC=C2C=CC(Cl)=NC2=C1)(F)F . Researchers are advised to consult the safety data sheet prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClF3N B063325 7-Chloro-2-(trifluoromethyl)quinoline CAS No. 176722-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHRZPSINYXZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452649
Record name 7-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176722-70-6
Record name 7-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 7 Chloro 2 Trifluoromethyl Quinoline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass.

**3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number, environment, and coupling of protons in a molecule. For 7-Chloro-2-(trifluoromethyl)quinoline, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline (B57606) core. The chemical shifts and splitting patterns of these protons are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicative of its electronic environment. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

While specific experimental data for this compound is sparse, data from analogous compounds can be used for comparison. For example, the characterization of 6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline includes detailed ¹H NMR and ¹⁹F NMR data wiley-vch.de. The ¹H NMR spectrum of the related compound 7-chloro-2-methylquinoline has been well-documented, showing characteristic shifts for the aromatic protons and the methyl group chemicalbook.com.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Chloro-Trifluoromethyl-Quinoline Derivative (6-Chloro-2-isobutyl-4-(trifluoromethyl)quinoline in CDCl₃) wiley-vch.de

Atom Type Chemical Shift (δ, ppm) Description
¹H NMR8.06-8.09Multiplet, 2H (Aromatic)
7.71Doublet of doublets, 1H (Aromatic)
7.56Singlet, 1H (Aromatic)
2.89Doublet, 2H (CH₂)
2.23Multiplet, 1H (CH)
1.00, 0.98Singlets, 6H (2 x CH₃)
¹³C NMR161.9, 146.9, 133.1, 133.0, 131.2, 130.9, 123.0, 122.7, 121.8, 119.5Aromatic & Quinoline Carbons
47.9CH₂
29.1CH
22.2CH₃

This interactive table provides representative data for a related structure. The exact chemical shifts for this compound will differ.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify which aromatic protons are adjacent to each other, helping to assign the signals on the benzene (B151609) and pyridine (B92270) rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by correlating them to their attached protons, which are typically assigned first.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and connecting molecular fragments, especially through quaternary carbons (carbons with no attached protons). For instance, HMBC would show correlations from the aromatic protons to the carbon of the CF₃ group and the chlorinated carbon, confirming the substitution pattern.

The application of these techniques has been demonstrated for the complete spectral analysis and characterization of various quinoline derivatives, such as 2-chloro-8-methyl-3-formylquinoline, where COSY, HSQC, and HMBC were essential for full structural assignment .

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, theoretical chemical shifts can be obtained.

Comparing these calculated shifts with the experimental data serves several purposes:

It aids in the definitive assignment of complex NMR spectra.

It can help distinguish between possible isomers.

It provides a deeper understanding of the electronic structure and its influence on the NMR parameters.

Studies on various quinoline derivatives have shown a strong linear correlation between experimental and theoretical chemical shifts calculated using methods like DFT with the B3LYP functional rjptonline.orgiosrjournals.org. This approach has been successfully applied to investigate the structural and electronic features of compounds like 6-Chloroquinoline, where calculated ¹H and ¹³C NMR data were compared to experimental values to validate the structural analysis rjptonline.org. Such a computational study for this compound would be invaluable for confirming its structural assignments.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is unique to its structure and bonding.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic quinoline ring (typically above 3000 cm⁻¹).

C=C and C=N stretching vibrations within the aromatic system (in the 1400-1650 cm⁻¹ region).

C-F stretching vibrations of the trifluoromethyl group, which are typically very strong and appear in the 1000-1350 cm⁻¹ region.

C-Cl stretching vibration (usually below 850 cm⁻¹).

Experimental and theoretical FT-IR studies on related molecules, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, have utilized DFT calculations to assign the observed vibrational frequencies to specific molecular motions, providing a complete and accurate interpretation of the spectrum iosrjournals.org.

Table 2: Representative FT-IR Data for a Substituted Trifluoromethyl-Quinoline Derivative (6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline) wiley-vch.de

Wavenumber (cm⁻¹) Vibrational Mode Assignment
2923C-H Aromatic Stretching
1611C=C/C=N Aromatic Ring Stretching
1550C=C/C=N Aromatic Ring Stretching
1492C=C Aromatic Ring Stretching
~1100-1350C-F Stretching (expected strong bands)

This interactive table provides representative data for a related structure. The exact peak positions for this compound may vary.

FT-Raman Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. When monochromatic laser radiation interacts with this compound, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the specific vibrational energies of the molecule's functional groups, offering a distinct molecular fingerprint.

For a complex molecule like this compound, the FT-Raman spectrum reveals characteristic vibrations of the quinoline ring, the C-Cl bond, and the CF₃ group. Experimental and theoretical studies on related quinoline derivatives, such as quinoline-7-carboxaldehyde, have utilized FT-Raman spectroscopy to identify and assign these fundamental modes. nih.gov The analysis typically involves identifying key vibrational bands corresponding to stretching, bending, and deformation modes of the molecular framework.

Table 1: Expected Characteristic FT-Raman Vibrational Modes for this compound This table is illustrative, based on typical vibrational frequencies for the constituent functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H StretchingQuinoline Ring3000 - 3100
C=C/C=N StretchingQuinoline Ring1400 - 1650
Ring Breathing/DeformationQuinoline Ring800 - 1300
C-F Stretching (asymmetric)Trifluoromethyl (-CF₃)1250 - 1350
C-F Stretching (symmetric)Trifluoromethyl (-CF₃)1100 - 1200
C-Cl StretchingChloro (-Cl)650 - 800

Normal Mode Analysis for Vibrational Assignments

While FT-Raman and FT-IR spectroscopy provide a wealth of data on molecular vibrations, assigning each observed band to a specific atomic motion can be challenging for a molecule with numerous atoms. Normal Mode Analysis (NMA) is a computational technique used to theoretically predict and visualize these vibrations. mdpi.com By calculating the harmonic vibrational frequencies, NMA provides a reliable basis for assigning the experimental spectra. nih.gov

This analysis is often performed using quantum chemical methods like Density Functional Theory (DFT). nih.gov The output of an NMA calculation includes the frequencies of all possible vibrations (normal modes) and a description of the atomic motions for each mode. A key component of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to a particular normal mode. This allows for an unambiguous assignment of complex vibrational bands that may arise from the coupling of several motions. NMA is a standard technique for describing the flexible states accessible to a molecule around its equilibrium position. mdpi.com

Table 2: Illustrative Potential Energy Distribution (PED) for a Vibrational Mode This table demonstrates how PED is used to characterize a specific vibrational mode. Values are hypothetical.

Frequency (cm⁻¹)AssignmentPotential Energy Distribution (PED) Contributions
1285ν(C-F)asym + δ(ring)ν(C-F) 75%, δ(C-C-C) 15%, ν(C-C) 10%
740ν(C-Cl) + δ(ring)ν(C-Cl) 80%, δ(C-C-N) 12%, other 8%

ν = stretching; δ = bending/deformation; asym = asymmetric

Through NMA, a complete and reliable vibrational assignment can be achieved, correlating the theoretical predictions with the experimental data from FT-Raman and FT-IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. youtube.com When a molecule absorbs photons of a specific energy, electrons are promoted from a lower energy ground state to a higher energy excited state. youtube.com For aromatic systems like this compound, the most significant electronic transitions are typically π→π* and n→π*.

The quinoline core is a chromophore, the part of the molecule responsible for absorbing light. researchgate.net Its extended π-conjugated system gives rise to intense π→π* transitions. The nitrogen atom in the quinoline ring also possesses a non-bonding pair of electrons (n-electrons), allowing for lower-energy n→π* transitions. The presence of substituents like the chloro (-Cl) and trifluoromethyl (-CF₃) groups can modify the electronic structure and thus shift the absorption maxima (λmax) and intensities of these transitions. Studies on various quinoline derivatives confirm that substituents significantly modulate the electronic features of the molecule. mdpi.combeilstein-archives.org

Table 3: Principal Electronic Transitions in this compound

Transition TypeOrbitals InvolvedDescriptionExpected Spectral Region
π → ππ bonding to π antibondingHigh-intensity absorption arising from the aromatic quinoline system.200 - 400 nm
n → πNon-bonding (N lone pair) to π antibondingLower-intensity absorption, often appearing as a shoulder on the π→π* bands.> 300 nm

Analysis of the UV-Vis spectrum helps to characterize the electronic properties of the molecule and can be used to study its interactions with different solvent environments.

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture

While specific crystallographic data for this compound is not available, studies on closely related halogenated quinoline derivatives provide excellent examples of the insights gained from this method. nih.govnih.gov For instance, the analysis of a similar compound reveals its crystal system, space group, and unit cell dimensions, which define the solid-state architecture. SCXRD analysis can also reveal crucial intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the material's bulk properties. nih.gov

Table 4: Example Crystallographic Data for a Substituted Quinoline Derivative Data presented is for an analogous compound, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, to illustrate the type of information obtained from an SCXRD study. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)11.567
β (°)109.34
Volume (ų)1376.5
Z (Molecules/unit cell)4

Such data is fundamental for understanding structure-property relationships and for computational modeling studies.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For a newly synthesized molecule like this compound, this analysis serves as a crucial verification of its elemental composition and purity. The experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), among others, are compared against the theoretically calculated values based on the molecular formula. This method was used to confirm the structure of newly synthesized 7-chloroquinoline (B30040) derivatives in other studies. semanticscholar.org

The molecular formula for this compound is C₁₀H₅ClF₃N. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. A close agreement between the experimentally determined values and the theoretical percentages confirms that the correct compound has been synthesized with a high degree of purity.

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₅ClF₃N)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1151.88%
HydrogenH1.00855.042.18%
ChlorineCl35.453135.45315.31%
FluorineF18.998356.99424.62%
NitrogenN14.007114.0076.05%
Total 231.604 100.00%

Biological and Pharmacological Research Applications of 7 Chloro 2 Trifluoromethyl Quinoline Derivatives

Anticancer and Antiproliferative Activities

The core structure of 7-chloroquinoline (B30040) is a recognized pharmacophore that forms the basis of numerous therapeutic agents. nih.gov When modified with a trifluoromethyl group at the 2-position, this scaffold has given rise to derivatives with notable anticancer and antiproliferative properties. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and induce cell death through diverse mechanisms of action. orientjchem.orgresearchgate.net

Numerous studies have evaluated the cytotoxic effects of 7-chloroquinoline derivatives against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which indicate the concentration of a compound required to inhibit cell growth by 50%.

Newer hybrids incorporating the 7-chloro-4-aminoquinoline structure have demonstrated potent cytotoxic activity. mdpi.com For instance, certain novel benzimidazole (B57391) derivatives of 7-chloro-4-aminoquinoline showed strong growth inhibition against leukemia, lymphoma, and various carcinoma cell lines, including MCF-7 (breast adenocarcinoma) and CaCo-2 (colorectal adenocarcinoma), with GI50 values ranging from 0.4 to 8 µM. mdpi.com

Similarly, 7-chloroquinolinehydrazone derivatives have been identified as a promising class of anticancer agents, exhibiting good cytotoxic activity against a broad panel of cancer cell lines with submicromolar GI50 values. nih.gov The presence of electron-withdrawing groups, such as chlorine, on the benzene (B151609) ring of these hydrazone derivatives was found to be important for their anticancer activity. researchgate.net Other research has highlighted quinoline (B57606) derivatives effective against HCT-116 (colorectal carcinoma) and MCF-7 cells. oncotarget.com For example, a novel synthetic quinoline derivative, DFIQ, showed IC50 values of 4.16 µM at 24 hours and 2.31 µM at 48 hours in non-small cell lung cancer cells. mdpi.com

Compound TypeCell LineActivity MetricReported Value (µM)Source
7-Chloro-4-aminoquinoline-benzimidazole hybrid (unsubstituted)MCF-7GI500.4 - 8 mdpi.com
7-Chloro-4-aminoquinoline-benzimidazole hybrid (unsubstituted)CaCo-2GI500.4 - 8 mdpi.com
7-Chloroquinolinehydrazone derivativeMultiple (e.g., colon, breast)GI50Submicromolar nih.gov
DFIQ (a novel quinoline derivative)A549 (NSCLC)IC50 (24h)4.16 mdpi.com
DFIQ (a novel quinoline derivative)A549 (NSCLC)IC50 (48h)2.31 mdpi.com

Research into the antiproliferative mechanisms of 7-chloro-2-(trifluoromethyl)quinoline derivatives has unveiled a multi-faceted approach to inhibiting cancer cell growth, involving direct interaction with DNA, the generation of oxidative stress, and the inhibition of critical cell signaling pathways.

One of the primary mechanisms of action for many quinoline-based compounds is their interaction with DNA. researchgate.net The planar structure of the quinoline ring allows these molecules to function as intercalating agents, inserting themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. oncotarget.com

Studies on trifluoromethylquinoline derivatives have shown that their cell-growth inhibitory activity is often linked to their ability to bind to and intercalate DNA. neuroquantology.com Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives have been observed to inhibit both DNA and RNA synthesis. nih.gov

More recent mechanistic studies reveal a sophisticated mode of inhibition where quinoline compounds intercalate into DNA that is already bound by an enzyme, such as DNA methyltransferase. This intercalation induces a significant conformational change in the enzyme, moving its catalytic domain away from the DNA and thereby inhibiting its function. This represents a distinct mechanism from simple competitive inhibition and highlights the dual role of these compounds in targeting both DNA structure and the function of DNA-modifying enzymes.

Several quinoline derivatives exert their anticancer effects by inducing oxidative stress within tumor cells. researchgate.netresearchgate.net Cancer cells naturally have higher levels of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. oncotarget.com

Research on 7-chloro-4-quinolinylhydrazone derivatives has demonstrated that some of these compounds can induce an oxidative imbalance, leading to an increase in ROS formation and a reduction of the mitochondrial membrane potential in target cells. nih.gov Another novel quinoline derivative, DFIQ, was found to disrupt ROS reduction pathways, causing an accumulation of superoxide (B77818) radicals that contribute to apoptosis and autophagy. mdpi.com Thiosemicarbazones that incorporate a quinoline moiety have also been noted for their redox properties and their ability to generate ROS, which is a key part of their anticancer activity. oncotarget.com

Hypoxia, or low oxygen concentration, is a common feature of solid tumors and is associated with resistance to conventional therapies. This has led to the development of hypoxia-activated prodrugs that are selectively toxic to cancer cells in low-oxygen environments. While research on this compound itself in this area is limited, studies on structurally related quinoxaline (B1680401) 1,4-dioxides provide valuable insights.

Certain 3-trifluoromethyl-quinoxaline 1,4-dioxides have been shown to release hydroxyl radicals through a one-electron reduction process that is suppressed by oxygen. nih.gov This redox activation under hypoxic conditions leads to DNA damage and enhanced cytotoxicity. nih.govresearchgate.net Specifically, research on a compound identified as 7-Chloro-2-thienylcarbonyl-3-trifluoromethylquinoxaline 1,4-Dioxide has demonstrated its properties of hypoxia-selective cytotoxicity and DNA strand cleavage. These findings suggest that the incorporation of a trifluoromethyl group and a 7-chloro substituent on a heterocyclic N-oxide scaffold can be a viable strategy for creating agents that are selectively activated in the tumor microenvironment to damage DNA. researchgate.net

A significant mechanism through which quinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration.

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor development and metastasis. The quinoline scaffold is a key pharmacophore in many c-Met inhibitors. mdpi.com Extensive research has led to the identification of highly potent 3,5,7-trisubstituted quinoline derivatives as c-Met inhibitors. orientjchem.org

One notable example, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, was identified as a potent and highly selective c-Met inhibitor with an IC50 value of less than 1.0 nM. orientjchem.org This compound demonstrated constitutive inhibition of c-Met phosphorylation in c-Met-dependent cell lines and showed significant tumor growth inhibition in xenograft models. orientjchem.org The development of such potent inhibitors underscores the importance of the 7-(trifluoromethyl)quinoline (B1331143) scaffold in targeting this key oncogenic pathway. orientjchem.org

HIPK2: Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase involved in controlling cell proliferation and apoptosis. While specific inhibitors for HIPK2 have been developed, the available scientific literature from the conducted searches does not establish a direct inhibitory link between derivatives of this compound and HIPK2 activity.

Investigations into Mechanisms of Antiproliferative Action

Antimicrobial and Antitubercular Efficacy

Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial and antitubercular agents, addressing the critical need for new therapeutic options in the face of growing drug resistance.

Research into quinoline derivatives has revealed their potential as broad-spectrum antibacterial agents. semanticscholar.org While specific studies focusing solely on this compound derivatives are part of a broader exploration of quinoline-based antibacterials, the general findings for related structures are promising. For instance, various quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Some of these compounds have shown excellent minimum inhibitory concentration (MIC) values against strains such as Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The antibacterial efficacy of the quinoline core is often attributed to the nature and position of its substituents, which significantly influence its biological activity. researchgate.net

The antifungal potential of quinoline derivatives has been an active area of investigation. nih.govacs.orgresearchgate.netnih.gov Studies on various substituted quinolines have demonstrated their efficacy against a range of fungal pathogens. nih.govnih.govnih.gov For example, certain quinoline derivatives have shown potent activity against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov The antifungal action is often linked to the specific substitutions on the quinoline ring system. nih.gov Research on fluorinated quinoline analogs has also indicated good antifungal activity against various phytopathogenic fungi. mdpi.com For instance, some analogs exhibited significant activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com The mechanism of action for some of these derivatives is thought to involve the disruption of the fungal cell membrane, leading to increased permeability and the release of cellular contents. nih.govacs.org

Table 1: Antifungal Activity of Selected Quinoline Derivatives

Compound Target Fungi EC50 (µg/mL) Reference
Ac12 S. sclerotiorum 0.52 nih.govacs.org
Ac12 B. cinerea 0.50 nih.govacs.org
2b S. sclerotiorum >80% inhibition at 50 µg/mL mdpi.com
2e S. sclerotiorum >80% inhibition at 50 µg/mL mdpi.com
2f S. sclerotiorum >80% inhibition at 50 µg/mL mdpi.com
2g R. solani 80.8% inhibition at 50 µg/mL mdpi.com

The quinoline nucleus is a recognized "privileged structure" in the development of new anti-tuberculosis (TB) drugs. nih.gov This has been underscored by the approval of bedaquiline, a diarylquinoline derivative, for the treatment of multidrug-resistant TB. nih.govmdpi.com Research has demonstrated that derivatives of 7-chloroquinoline exhibit promising antimycobacterial activity. researchgate.netnih.gov For example, a series of 7-chloro-4-aminoquinoline derivatives showed moderate activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values comparable to the standard drug ethambutol. nih.gov Furthermore, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated significant in vitro antimycobacterial activity against the H37Rv strain of M. tuberculosis, with some compounds showing efficacy comparable to first-line anti-TB drugs. semanticscholar.org The introduction of a trifluoromethyl group at the 2-position of the quinoline ring has been shown in some instances to influence antimycobacterial potency. nih.gov

Table 2: In Vitro Antimycobacterial Activity of Selected Quinoline Derivatives against M. tuberculosis H37Rv

Compound Series Selected Compounds MIC (µM) Reference
7-chloro-4-quinolinyl-hydrazones D05 7.3 nih.gov
7-chloro-4-quinolinyl-hydrazones D06 7.3 nih.gov
2,8-bis(trifluoromethyl)quinolines Compound 1 3.13 µg/mL semanticscholar.org
2-(quinolin-4-yloxy)acetamides 9f (trifluoromethylated) 0.17 nih.gov

A critical aspect of antimicrobial research is the development of compounds effective against drug-resistant pathogens. Quinolone derivatives have been identified as promising agents against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The substitution of a trifluoromethyl group has been noted in the development of some compounds with improved activity against resistant strains. nih.gov For example, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide demonstrated excellent activity against nine MRSA and three vancomycin-resistant S. aureus (VRSA) strains with MIC values ranging from 0.031 to 0.062 µg/mL. nih.gov Furthermore, certain 7-chloroquinoline derivatives have been shown to retain their anti-TB activity against rifampin, isoniazid, and streptomycin-resistant M. tuberculosis strains. researchgate.net

Antimalarial Investigations

The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine (B1663885), making this class of compounds a focal point in the search for new treatments against malaria, particularly in light of widespread drug resistance. mdpi.com

Derivatives of 7-chloroquinoline have been extensively studied for their activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the most lethal malaria parasite. raco.cat Research has shown that modifications to the 7-chloroquinoline scaffold can yield compounds with significant antimalarial potency. mesamalaria.org For instance, newly synthesized 7-chloroquinoline derivatives have been tested in vitro, with some compounds showing greater activity against P. falciparum than quinine. researchgate.net The inclusion of a trifluoromethyl group, as seen in the antimalarial drug mefloquine (B1676156) which features a 2,8-bis(trifluoromethyl)quinoline core, highlights the potential importance of this substituent in antimalarial drug design. nih.gov Studies comparing 2,8-bis(trifluoromethyl)quinoline moieties with 7-chloroquinoline moieties have indicated that substitutions on the quinoline core can be highly relevant for anti-P. falciparum activity. nih.gov

**Table 3: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives against *P. falciparum***

Compound Strain IC50 Reference
3a Not specified More active than quinine researchgate.net
7l 3D7 (CQS) 2.4 µM researchgate.net
7l RKL-9 (CQR) 1.8 µM researchgate.net
7r 3D7 (CQS) 3.5 µM researchgate.net
7r RKL-9 (CQR) 2.7 µM researchgate.net
12d 3D7 (CQS) 1.49-13.49 µM range for series future-science.com
13a 3D7 (CQS) 1.49-13.49 µM range for series future-science.com
13c 3D7 (CQS) 1.49-13.49 µM range for series future-science.com

Mode of Action: Interaction with Heme and Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline-based antimalarial compounds, a class to which this compound derivatives belong, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govpnas.orgnih.gov To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble crystalline substance known as hemozoin, effectively sequestering the toxic byproduct. nih.govnih.govresearchgate.net

Quinoline derivatives are believed to interfere with this critical detoxification process. nih.govnih.gov The proposed mechanism involves the drug accumulating in the parasite's acidic food vacuole, the site of hemoglobin digestion and hemozoin formation. nih.govpnas.org Here, the quinoline compound can interact with heme in two primary ways:

Complexation with Free Heme: The drug may form a complex with free heme molecules, preventing their incorporation into the growing hemozoin crystal. pnas.orgresearchgate.net

Capping of Hemozoin Crystals: The quinoline-heme complex can bind to the surface of the growing hemozoin crystal, effectively "capping" it and preventing further polymerization. nih.govresearchgate.netpnas.org

Both actions lead to the accumulation of toxic, non-polymerized heme within the parasite. nih.govresearchgate.net This buildup of free heme is thought to kill the parasite through oxidative damage to membranes and other cellular components. nih.govnih.gov Studies have demonstrated that the association of quinoline-heme complexes with the heme polymer is specific, high-affinity, and saturable, supporting this mode of action as a common mechanism for this class of compounds. nih.govresearchgate.net

Antiviral Properties, including Anti-HIV Activity

The quinoline scaffold is a key structural component in various compounds investigated for their antiviral properties. Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Dengue virus. nih.govresearchgate.netnih.gov

In the context of anti-HIV research, quinoline-based compounds have been shown to inhibit viral replication through multiple mechanisms:

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Some quinoline derivatives act as NNRTIs, binding to an allosteric site on the HIV reverse transcriptase enzyme. nih.govresearchgate.net This interaction induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV life cycle. nih.govresearchgate.net

Inhibition of Transcription Factors: Certain 2-aryl quinolines have been found to inhibit HIV transcription. nih.gov Their mechanism appears to involve the modulation of host transcription factors such as nuclear factor-kappaB (NF-κB) and specificity protein-1 (Sp1), which are essential for the expression of HIV genes. nih.gov

CXCR4 Antagonism: Isoquinoline-based derivatives have been developed as antagonists of the CXCR4 receptor, a coreceptor that HIV uses to enter CD4+ T cells. By blocking this receptor, these compounds prevent the virus from infecting host cells. mdpi.com

Beyond HIV, other quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2, impairing the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.govresearchgate.netnih.gov This broad antiviral potential highlights the versatility of the quinoline scaffold in developing new therapeutic agents. researchgate.netnih.gov

Insecticidal and Antifeedant Action

Derivatives of this compound have been synthesized and evaluated for their potential use in agriculture as pest control agents. Research has focused on their effects on significant agricultural pests, demonstrating both lethal and behavioral impacts.

Larvicidal Properties against Agricultural Pests (e.g., Spodoptera frugiperda)

Studies have investigated the insecticidal activity of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives against the fall armyworm (Spodoptera frugiperda), a major pest of maize and other crops. nih.govnih.govresearchgate.net These hybrid compounds displayed significant larvicidal properties. nih.govresearchgate.net For instance, one triazolyl-quinoline hybrid showed a median lethal dose (LD₅₀) of 0.65 mg/g of insect, demonstrating potent toxicity. nih.gov

In addition to their lethal effects, these compounds also exhibit antifeedant properties, deterring larvae from feeding. nih.gov One of the most active antifeedant derivatives had a median effective concentration (CE₅₀) of 162.1 µg/mL and produced a strong antifeedant index at concentrations between 250 and 1000 µg/mL. nih.gov This dual action of toxicity and feeding deterrence makes these compounds interesting candidates for the development of new insecticides. nih.govresearchgate.net

Insecticidal and Antifeedant Activity of 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Derivatives against S. frugiperda
Compound TypeActivity MetricValueReference
Triazolyl-quinoline hybrid 6Larvicidal LD₅₀0.65 mg/g insect nih.gov
Methomyl (Reference)Larvicidal LD₅₀0.34 mg/g insect nih.gov
Triazolyl-quinoline hybrid 4Antifeedant CE₅₀162.1 µg/mL nih.gov
Triazolyl-quinoline hybrid 4Antifeedant Index (250-1000 µg/mL)56-79% nih.gov

Acetylcholinesterase Inhibition Mechanisms

One of the primary mechanisms underlying the insecticidal activity of this class of compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.govresearchgate.net AChE is responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to paralysis and death.

Triazolyl-quinoline hybrids have exhibited inhibitory activity against AChE from both commercial sources (Electrophorus electricus) and homogenates of S. frugiperda larvae. nih.gov Molecular docking simulations have provided insight into the inhibition mechanism. These studies suggest that some derivatives act as noncompetitive inhibitors, binding to the periphery of the enzyme's active site cavity. nih.gov Another derivative was predicted to act as a mixed inhibitor, binding to both the catalytic active site and the peripheral site, similar to the reference insecticide methomyl. nih.gov This ability to disrupt a key neurological enzyme underscores their potential as effective insecticides. nih.govresearchgate.net

Other Investigated Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Anticonvulsant)

The versatile quinoline scaffold has been explored for a wide range of other pharmacological activities. researchgate.net

Anti-inflammatory Activity: Various quinoline derivatives have demonstrated significant anti-inflammatory effects. biointerfaceresearch.com Some compounds exhibit this activity by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.gov Other 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been shown to suppress inflammatory mediators by inhibiting nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) protein in cellular models. tbzmed.ac.ir In animal models, these derivatives reduced paw edema, further confirming their anti-inflammatory potential. tbzmed.ac.ir

Antioxidant Properties: The antioxidant potential of quinoline derivatives has also been investigated. beilstein-journals.org Certain 2-phenylquinolin-4(1H)-ones, which are structurally related, have shown the ability to reduce ferrous ions and diminish the production of hydrogen peroxide and hydroxyl radicals. nih.gov This capacity to neutralize reactive oxygen species (ROS) suggests that these compounds could help protect against cellular damage caused by oxidative stress. beilstein-journals.orgnih.gov The presence of hydrogen-donating groups on the quinoline structure appears to enhance this antioxidant activity. nih.gov

Anticonvulsant Activity: A number of quinoline derivatives have been synthesized and evaluated for their potential to treat seizures. researchgate.netnih.govorientjchem.org In preclinical studies using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for screening anticonvulsant drugs, several quinoline compounds showed significant activity. nih.gov For example, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline demonstrated a potent anticonvulsant effect in both models. nih.gov These findings indicate that the quinoline structure is a promising scaffold for the development of new antiepileptic agents. orientjchem.org

Structure Activity Relationship Sar Studies of 7 Chloro 2 Trifluoromethyl Quinoline Derivatives

Influence of Halogen and Trifluoromethyl Substitution on Biological Potency and Drug Design

The incorporation of halogen atoms, particularly fluorine, and trifluoromethyl (-CF3) groups is a cornerstone strategy in modern drug design. The trifluoromethyl group is highly prevalent in pharmaceuticals due to its unique physicochemical properties. orientjchem.org It is strongly electron-withdrawing and significantly increases a molecule's lipophilicity, which can enhance membrane permeability, improve metabolic stability by blocking sites of oxidative metabolism, and increase binding affinity to target proteins. orientjchem.org

For instance, replacing a hydrogen atom with a trifluoromethyl group can deactivate an aromatic ring, making it less susceptible to metabolic breakdown, thereby increasing the drug's half-life. orientjchem.org This increased stability and lipophilicity conferred by the -CF3 group are fundamental considerations in the design of new drug candidates. orientjchem.org

A study exploring the SAR of 7-chloro-4-(phenylselanyl) quinoline (B57606) derivatives in antinociceptive and anti-inflammatory models provides specific insights. Researchers synthesized analogues by introducing different substituents onto the phenylselanyl moiety, including fluorine and trifluoromethyl groups, to assess their impact on efficacy. The results demonstrated that the insertion of these substituents directly alters the parent compound's pharmacological effects. researchgate.netnih.gov

Table 1: Effect of Phenylselanyl Group Substitution on Antinociceptive Activity of 7-Chloro-4-(phenylselanyl) quinoline Derivatives researchgate.netnih.gov
CompoundSubstituent on Phenylselanyl GroupEffect in Acetic Acid-Induced Writhing Test
4-PSQ (Parent)-H (None)Exhibited antinociceptive effects.
Analogue a-F (4-fluoro)Exhibited antinociceptive effects.
Analogue b-CF3 (3-trifluoromethyl)Exhibited antinociceptive effects.
Analogue c-Bis-CF3 (3,5-bis(trifluoromethyl))Exhibited antinociceptive effects.

The study found that derivatives with -F, -CF3, and -Bis-CF3 substituents all retained antinociceptive activity, indicating that the core 7-chloroquinoline (B30040) scaffold is amenable to such modifications. researchgate.netnih.gov In silico analysis further suggested that these modifications influence pharmacokinetic properties; for example, the highly substituted -Bis-CF3 analogue showed low gastrointestinal absorption and lacked blood-brain barrier penetration. nih.gov

Positional Effects of Substituents on Pharmacological Profiles and Selectivity

The specific position of a substituent on the quinoline ring system is critical and can dramatically alter a compound's biological profile and selectivity. Even minor positional shifts of a functional group can lead to significant differences in pharmacological activity, a principle that is fundamental to SAR. nih.gov

The influence of substituent position has been clearly demonstrated in studies of fluorinated quinolines. Research into the structure-mutagenicity relationship of various di-, tri-, and tetrafluoroquinolines found that the position of fluorine substitution was paramount. Mutagenicity was enhanced by fluorine substitution at the C-5 or C-7 positions. rsc.org Conversely, fluorination at the C-3 position rendered all derivatives non-mutagenic. rsc.org This highlights that the pyridine (B92270) sub-ring of the quinoline nucleus is highly sensitive to substitution, and modification at the C-3 position may be a useful strategy for designing safer aromatic compounds. rsc.org

Similarly, in the development of multidrug resistance protein 2 (MRP2) inhibitors based on a benzoyl-2-arylquinoline scaffold, the position of the benzoyl group was found to be important. The study revealed that 8-benzoyl-2-arylquinolines generally showed more potent activity compared to their 6-benzoyl isomers. nih.gov This suggests that the spatial arrangement of the benzoyl group relative to the rest of the quinoline scaffold dictates the efficiency of interaction with the biological target.

Further evidence for positional effects comes from anticancer studies. In one series of derivatives, compounds with a methyl group substituted at the C-5 position of the quinoline ring showed more potent activity against cancer cells than the corresponding C-6 substituted derivatives. researchgate.net

Role of Functional Group Modifications and Side Chains in Efficacy

The importance of side chains is evident in a series of novel 4-N-phenylaminoquinoline derivatives designed as cholinesterase inhibitors. Researchers varied the length of the methylene (B1212753) linker (side chain) between the quinoline core and a morpholine (B109124) group. Derivatives with a two-carbon linker (-(CH2)2-) showed better inhibition of the target enzyme, AChE, than those with three- or four-carbon linkers. nih.gov This suggests an optimal side chain length is required for simultaneous binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov

In another study, the cytotoxic activity of Morita-Baylis-Hillman adducts (MBHA) attached to a 7-chloroquinoline moiety was found to be dependent on the length of the spacer chain. The results showed that derivatives with a longer, four-carbon spacer chain were more active than those with a two-carbon spacer, possibly due to increased conformational freedom and lipophilicity. nih.gov

Table 2: Influence of Spacer Chain Length on Cytotoxic Activity of MBHA/7-chloroquinoline Hybrids Against MCF-7 Cancer Cells nih.gov
CompoundSpacer Length (Carbons)IC50 (µmol L-1)Relative Activity
Compound 92> 25.0Lower
Compound 1545.81Higher

The nature of the functional groups within a side chain also plays a critical role. In the study of 7-chloro-4-(phenylselanyl) quinoline analogues, modifying the phenylselanyl side chain with electron-withdrawing groups like -F and -CF3 was shown to modulate the compound's antinociceptive and anti-inflammatory efficacy. researchgate.netnih.gov

Stereochemical Considerations in Optimizing Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems like enzymes and receptors are chiral. Consequently, enantiomers (non-superimposable mirror images) of a drug can exhibit significantly different pharmacological activities, potencies, and metabolic pathways.

For quinoline derivatives, the configuration at a chiral center, often located in a side chain, can be a key determinant of biological potency. It has been noted in reviews of quinoline pharmacology that compounds with an (R)-configuration at a chiral center in the side chain are often more active than their (S)-configuration counterparts. orientjchem.org

This principle is clearly illustrated in a study on a novel series of anticancer quinoline derivatives. The R-enantiomer, designated 91b1, exhibited significantly better antitumor activity across multiple cancer cell lines (including Hep3B, HKESC-1, and KYSE150) compared to the S-enantiomer (91b2). semanticscholar.org This suggests that the specific 3D structure of the R-enantiomer is more favorable for interaction with its biological target, leading to a more effective anticancer response. semanticscholar.org

Further compelling evidence comes from the development of enantiomerically pure perhydroquinoline-based κ-opioid receptor (KOR) agonists. In this work, the (4aR,8S,8aS)-configured enantiomer demonstrated a sub-nanomolar affinity for the KOR (Ki = 0.81 nM). This was more than 200 times higher than the affinity of its corresponding enantiomer, which was almost inactive. acs.org This dramatic difference underscores how crucial stereochemical purity is for achieving high potency and selectivity.

Scaffold Modifications and Bioisosteric Replacements to Enhance Activity and Metabolic Stability

Beyond simple substituent modification, advanced drug design often involves more significant structural changes, including scaffold modifications and bioisosteric replacements, to improve drug-like properties. Bioisosterism refers to the strategy of exchanging an atom or functional group within a molecule for another with similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic parameters.

A classic bioisosteric replacement is the substitution of a metabolically vulnerable methyl group (-CH3) with a trifluoromethyl group (-CF3). The C-F bond is much stronger than the C-H bond, making the -CF3 group highly resistant to metabolic oxidation. This exchange can dramatically improve a compound's metabolic stability and half-life without drastically altering its size. Similarly, replacing a hydrogen atom with a fluorine atom is a common tactic to block a metabolic hotspot. orientjchem.org

Scaffold modification, or "scaffold hopping," is a more drastic approach where the core molecular framework is replaced with a different one that maintains a similar 3D arrangement of key functional groups but possesses more favorable properties. For quinoline derivatives, this could involve altering the heterocyclic core itself. For example, in a related quinazoline (B50416) series, the introduction of a sulfur atom as a bioisosteric replacement for other atoms was shown to create new interactions that stabilized the ligand-target complex and modified the compounds' lipophilicity and pharmacokinetic parameters, leading to improved anti-inflammatory activity.

Absence of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the computational and theoretical chemistry of 7-Chloro-2-(trifluoromethyl)quinoline . The execution of the user's request for a detailed article, including specific data tables and in-depth findings, is not possible without peer-reviewed data on this exact compound.

The outlined sections require precise information derived from specialized studies, such as:

Quantum Chemical Investigations: Optimized molecular geometry parameters (bond lengths, angles), HOMO-LUMO energy gaps, and molecular electrostatic potential maps from Density Functional Theory (DFT) calculations.

Molecular Docking Studies: Specific binding affinity scores (e.g., in kcal/mol), interacting amino acid residues, and predicted inhibitory activities against targets like acetylcholinesterase, kinases, or reverse transcriptase.

In Silico ADMET Predictions: Calculated properties related to absorption, distribution, metabolism, excretion, and toxicity (e.g., logP, aqueous solubility, Lipinski's rule violations).

The performed searches did not yield any studies containing this specific information for this compound. While research exists for the broader class of quinoline derivatives, the strict requirement to focus solely on this specific compound prevents the use of analogous data. Generating an article without this foundational data would compromise scientific accuracy and fail to meet the core requirements of the prompt. Therefore, the requested article cannot be constructed at this time.

Computational and Theoretical Chemistry in 7 Chloro 2 Trifluoromethyl Quinoline Research

Non-Linear Optical (NLO) Properties and Electronic Delocalization Studies

Currently, specific experimental or theoretical studies detailing the non-linear optical (NLO) properties and electronic delocalization of 7-Chloro-2-(trifluoromethyl)quinoline are not available in the reviewed scientific literature. However, computational studies on analogous quinoline (B57606) derivatives provide insights into the methodologies that could be applied to understand these characteristics.

For instance, Density Functional Theory (DFT) calculations are a common approach to investigate the NLO properties of quinoline-based compounds. Such studies often involve the calculation of dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial for evaluating a molecule's potential for NLO applications. Research on related molecules, such as 5,7-dichloro-8-hydroxy-2-methyl quinoline, has shown that substitutions on the quinoline ring system can significantly influence these properties. The presence of electron-withdrawing and electron-donating groups can enhance the NLO response. arabjchem.org An extended π-electron delocalization over the quinoline moiety is often identified as a key factor contributing to the nonlinearity of these molecules. arabjchem.org

Electronic delocalization is typically investigated using tools like Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) surfaces. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining chemical reactivity, stability, and the electronic transport properties of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity and can be correlated with enhanced NLO properties. For this compound, the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group would be expected to significantly influence the electronic distribution and the HOMO-LUMO energy gap.

Interactive Data Table: Illustrative NLO Parameters for Quinoline Derivatives

This table presents hypothetical data based on general findings for quinoline derivatives to illustrate how such data would be presented. Specific values for this compound are not available.

CompoundDipole Moment (μ) [Debye]Polarizability (α) [esu]First Hyperpolarizability (β) [esu]HOMO-LUMO Gap (eV)
Quinoline (Reference)2.181.64 x 10⁻²³-~4.5
Substituted Quinoline 12.991.94 x 10⁻²³-~4.2
Substituted Quinoline 24.222.37 x 10⁻²³-~3.9

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Specific molecular dynamics (MD) simulations focused on the conformational analysis and ligand-target dynamics of this compound have not been reported in the available literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational stability and interactions with biological targets like proteins.

For other quinoline derivatives, MD simulations have been employed to understand their stability and binding modes within the active sites of enzymes. nih.gov These simulations typically analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and hydrogen bond formation. nih.govdoi.org

Ligand-Target Dynamics : If a biological target for this compound were identified, MD simulations could model its dynamic interaction with the protein's binding pocket. This would help in understanding the stability of the ligand-protein complex, identifying key amino acid residues involved in the interaction, and calculating binding free energies. Such studies are crucial for rational drug design and understanding the mechanism of action. For example, simulations performed on quinoline derivatives targeting the SARS-CoV-2 main protease have shown how these molecules form stable complexes through hydrogen bonds and π-interactions. nih.gov

Protein Structure Modeling for Biological Targets

There is no specific information in the reviewed literature identifying and modeling the protein targets for this compound. The process of identifying potential biological targets for a novel compound often involves a combination of computational and experimental approaches.

Computational methods, such as molecular docking and functional proteomics, are frequently used to screen libraries of proteins to find potential binding partners for a small molecule. nih.gov For instance, studies on other quinoline compounds have identified potential targets like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) by exploiting the structural similarities between the quinoline scaffold and the purine (B94841) ring of ATP. nih.gov

Once a potential protein target is identified, its three-dimensional structure is required to understand the interaction with the ligand. If an experimental structure (from X-ray crystallography or NMR) is unavailable, a homology model can be built using the amino acid sequence and a known structure of a related protein as a template.

Following this, molecular docking simulations can be performed to predict the binding mode and affinity of this compound to its target. Docking studies on various quinoline derivatives have been used to elucidate their binding to the kinase domains of receptors like c-Met and VEGFR-2, often showing that the quinoline nitrogen forms a crucial hydrogen bond with hinge region residues of the kinase. nih.gov Such models are invaluable for structure-based drug design, allowing for the optimization of the ligand to improve its potency and selectivity.

Preclinical Evaluation and Safety Pharmacology of 7 Chloro 2 Trifluoromethyl Quinoline Analogues

In Vitro Cytotoxicity and Selectivity Index Determination in Non-Cancerous Cell Lines (e.g., Vero cells, TZM-bl cell lines)

A critical step in preclinical safety evaluation is determining the in vitro cytotoxicity of a compound in non-cancerous cell lines. This provides an initial indication of the compound's potential for causing general cellular damage. Vero cells, derived from the kidney of an African green monkey, and TZM-bl cells, a genetically engineered human cervical cell line, are commonly used for this purpose due to their established use in toxicology and antiviral research.

The primary metric for cytotoxicity is the 50% cytotoxic concentration (CC50), which is the concentration of a compound that causes the death of 50% of the cells in a culture. This value is essential for calculating the Selectivity Index (SI), a crucial parameter that compares the cytotoxicity of a compound to its effective concentration (EC50) or inhibitory concentration (IC50) against a specific target (e.g., a virus or a cancer cell line). A higher SI value (CC50/EC50) indicates a more favorable safety profile, as it suggests the compound is effective against its target at concentrations that are not harmful to normal cells.

Without these fundamental data points, a full assessment of the therapeutic window for 7-chloro-2-(trifluoromethyl)quinoline analogues remains incomplete.

Evaluation of Potential Adverse Cellular Effects

Beyond general cytotoxicity, a thorough preclinical safety evaluation also investigates potential adverse cellular effects that may occur at non-lethal concentrations. These can include a range of cellular and molecular alterations that could indicate potential liabilities for a drug candidate. Some of these effects include:

Induction of Apoptosis or Necrosis: Determining the mechanism of cell death (programmed cell death versus uncontrolled cell lysis) can provide insights into the compound's mode of toxicity.

Mitochondrial Dysfunction: Assessing effects on mitochondrial membrane potential and function is critical, as mitochondria are central to cellular energy production and survival.

Genotoxicity: Evaluating the potential for a compound to damage DNA is a standard component of safety pharmacology.

Reactive Oxygen Species (ROS) Production: An increase in ROS can lead to oxidative stress and cellular damage.

Novel Applications Beyond Medicinal Chemistry

Integration in Dye-Sensitized Solar Cells (DSSCs)

Quinoline (B57606) derivatives have been investigated as components of organic dyes for use in dye-sensitized solar cells (DSSCs). The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially making it a suitable component in a D-π-A (donor-π-acceptor) dye structure. Theoretical studies on quinoline-based organic photosensitizers suggest that such compounds could exhibit favorable absorption properties for DSSC applications.

Development as Ligands for Bioimaging and Sensor Technologies

Fluorescent quinoline derivatives are widely used as probes in bioimaging. The introduction of a trifluoromethyl group can enhance the photostability and quantum yield of fluorescent molecules. Quinoline-based fluorescent probes have been developed for imaging various cellular components and detecting specific analytes. The unique substitution pattern of 7-Chloro-2-(trifluoromethyl)quinoline could be exploited to design novel probes with specific targeting capabilities.

Potential in Organic Light-Emitting Diodes (OLEDs)

8-Hydroxyquinoline derivatives are well-known for their application as electron-transporting and emitting materials in organic light-emitting diodes (OLEDs). The introduction of halogen and trifluoromethyl substituents can modulate the electronic and photophysical properties of these materials, potentially leading to improved device performance. Comparative studies on chloro and fluoro-substituted zinc(II) 8-hydroxyquinolinates have shown that such modifications can influence the luminance and efficiency of OLEDs.

Q & A

Q. What are the optimal synthetic routes for 7-chloro-2-(trifluoromethyl)quinoline, and how can reaction conditions be systematically optimized?

The synthesis of this compound can be achieved through:

  • Vilsmeier-Haack Reagents : Using MSCL-DMF/DMAC for formylation or acetylation of 2-chloroquinoline precursors, with reaction optimization parameters (e.g., temperature, solvent, stoichiometry) detailed in Table 1 of .
  • Trifluoromethylation : Electrophilic iodocyclization of perfluoroalkyl propargylimines/amines, as described in fluorinated quinoline synthesis studies .
    Optimization : Employ factorial design (e.g., varying catalyst load, temperature, and reaction time) to identify critical parameters for yield improvement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR and IR Spectroscopy : Confirm substituent positions (e.g., chlorine at C7, trifluoromethyl at C2) and functional groups .
  • X-ray Crystallography : Resolve spatial arrangements and intermolecular interactions (e.g., hydrogen bonding, C–H⋯π stacking), as demonstrated for analogous 2-chloroquinoline derivatives .
  • Mass Spectrometry : Validate molecular weight (theoretical MW: 231.60) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound, and how do substituents influence its stability?

  • Molecular Weight : 231.60 g/mol (calculated from formula C₁₀H₅ClF₃N) .
  • Thermal Stability : Trifluoromethyl groups enhance thermal resistance compared to non-fluorinated analogs .
  • Solubility : Likely low in polar solvents due to the hydrophobic trifluoromethyl group; solubility can be modulated via ester or carboxylate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Data Reconciliation : Compare reaction variables (e.g., reagent purity, solvent drying methods) across studies. For example, Table 1 in highlights yield variations (45–92%) based on MSCL-DMF ratios .
  • Reproducibility Testing : Standardize protocols (e.g., inert atmosphere, controlled humidity) to minimize external factors .

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

  • Directed C–H Activation : Use palladium catalysts to modify C3/C4 positions while preserving the chlorine and trifluoromethyl groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C6/C8 positions for aryl/heteroaryl introductions, leveraging halogenated precursors (e.g., bromo analogs in ) .

Q. How does the crystal packing of this compound derivatives impact their biological activity?

  • Intermolecular Interactions : Hydrogen bonds (N–H⋯N) and π-stacking (e.g., fluorophenyl rings) stabilize crystal structures, as seen in N-[(2-chloroquinolin-3-yl)methyl]-4-fluoroaniline .
  • Bioactivity Correlation : Enhanced rigidity from packing interactions may improve binding to targets like PI3Kδ or DNA (referenced in and ) .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

  • DFT Calculations : Model electron density maps to identify electrophilic attack sites (e.g., C5/C8 positions) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical?

  • HPLC/GC-MS : Purity >97% (GC/HPLC) is standard for synthetic intermediates, as per reagent catalogs in and .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 252–256°C for related carboxylate derivatives in ) .

Q. What are the emerging applications of this compound in materials science?

  • Optoelectronic Materials : Fluorinated quinolines exhibit tunable luminescence and electron-withdrawing properties for OLEDs .
  • Metal Coordination : The nitrogen-rich structure can act as a ligand for transition metals (e.g., Pd in ) .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Steric Hindrance : The bulky CF₃ group reduces reactivity at adjacent positions (e.g., C1/C3), directing nucleophiles to C5/C8 .
  • Electronic Effects : Strong electron-withdrawing nature deactivates the ring, requiring activating groups (e.g., –NH₂) for efficient substitution .

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7-Chloro-2-(trifluoromethyl)quinoline

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